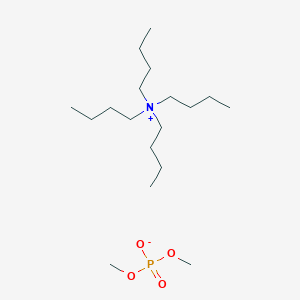
Heptachlorobornane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptachlorobornane is a chlorinated hydrocarbon with the chemical formula C10H11Cl7. It is a component of toxaphene, a complex mixture of chlorinated bornanes and bornenes that was widely used as an insecticide. Despite its ban in many countries, residues of toxaphene, including this compound, persist in the environment due to their stability and resistance to degradation .
Preparation Methods
Heptachlorobornane can be synthesized through the chlorination of bornane derivatives. The process involves the reaction of bornane with chlorine gas under controlled conditions to achieve the desired level of chlorination. Industrial production methods for toxaphene, which contains this compound, typically involve the chlorination of camphene, a bicyclic monoterpene, in the presence of a catalyst .
Chemical Reactions Analysis
Heptachlorobornane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms.
Substitution: Chlorine atoms in this compound can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Heptachlorobornane has been studied extensively due to its persistence in the environment and potential health effects. Its applications in scientific research include:
Environmental Chemistry: Studying its persistence and degradation in various environmental matrices.
Toxicology: Investigating its effects on human health and wildlife.
Analytical Chemistry: Developing methods for detecting and quantifying this compound in environmental samples
Mechanism of Action
The mechanism of action of heptachlorobornane involves its interaction with cellular components, leading to disruption of normal cellular functions. It can bind to and inhibit enzymes involved in metabolic processes, leading to toxic effects. The molecular targets and pathways involved in its action are still under investigation, but it is known to affect the nervous system and liver function .
Comparison with Similar Compounds
Heptachlorobornane is similar to other chlorinated hydrocarbons such as:
Hexachlorobenzene: Another persistent organic pollutant with similar environmental and health effects.
Polychlorinated Biphenyls (PCBs): A group of chlorinated compounds with similar stability and persistence in the environment.
Chlordane: Another chlorinated pesticide with comparable chemical properties.
What sets this compound apart is its specific structure and the unique pattern of chlorine substitution, which contributes to its persistence and bioaccumulation in the environment .
Properties
Molecular Formula |
C10H11Cl7 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2,2,3,3,4,5,5-heptachloro-1,7,7-trimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H11Cl7/c1-5(2)6(3)4-7(11,12)8(5,13)10(16,17)9(6,14)15/h4H2,1-3H3 |
InChI Key |
RYBNDUVSVGHRAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CC(C1(C(C2(Cl)Cl)(Cl)Cl)Cl)(Cl)Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-(1-phenylpropan-2-ylcarbamoyl)-8,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxine-8-carboxylate](/img/structure/B13840136.png)
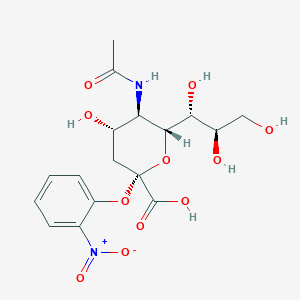
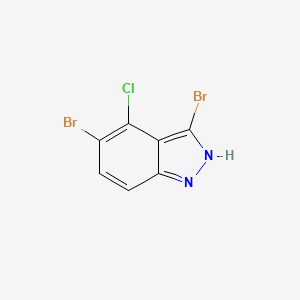


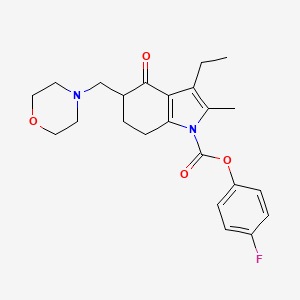
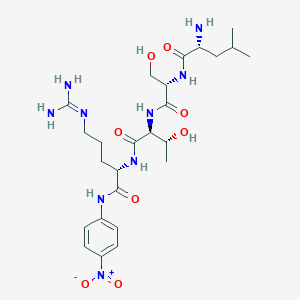
![3-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13840178.png)
![2-[[[3-[2-(Tetrahydro-4,6-dioxo-2-thioxo-5(2H)-pyrimidinylidene)hydrazinyl]phenyl]sulfonyl]amino]benzoic Acid](/img/structure/B13840184.png)
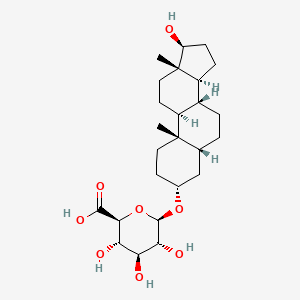
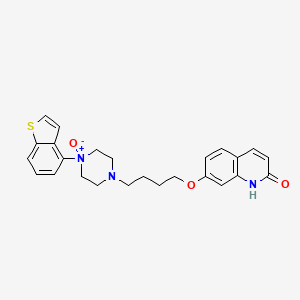
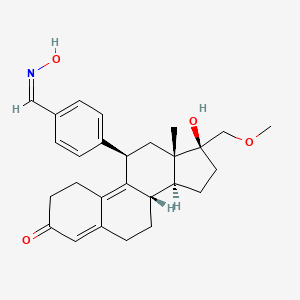
![5-(7-Methyl-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B13840208.png)
